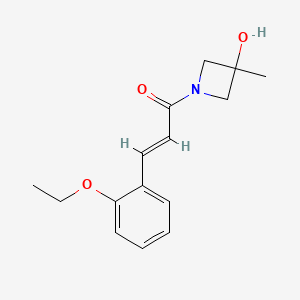

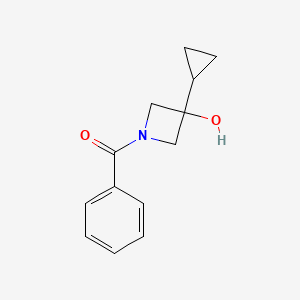

![molecular formula C14H18N2O4S B7581830 N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)

N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide, also known as CHF-6001, is a novel small molecule inhibitor of human neutrophil elastase (HNE). HNE is an enzyme that plays a key role in the pathogenesis of inflammatory lung diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF). CHF-6001 has shown promising results in preclinical studies and is currently in clinical development as a potential treatment for these diseases.

Mecanismo De Acción

N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide is a potent and selective inhibitor of HNE, which is an enzyme that degrades elastin in the lung. Elastin is an important component of the lung tissue that provides elasticity and recoil. Inflammatory cells, such as neutrophils, release HNE in response to lung injury or infection. HNE then degrades elastin, leading to loss of lung function and tissue damage. By inhibiting HNE, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide can prevent elastin degradation and preserve lung function.

Biochemical and Physiological Effects:

In addition to its inhibitory effect on HNE, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has been shown to have anti-inflammatory and antioxidant properties. In vitro studies have demonstrated that N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide reduces the production of pro-inflammatory cytokines and reactive oxygen species in human lung epithelial cells and macrophages. In vivo studies have shown that N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide reduces neutrophil infiltration and oxidative stress in the lung.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide is its selectivity for HNE, which reduces the risk of off-target effects. N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide is also a small molecule, which allows for easy synthesis and formulation. However, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has some limitations for lab experiments. For example, its solubility and stability may vary depending on the experimental conditions. In addition, the optimal dosing regimen and duration of treatment may need to be determined for each experimental model.

Direcciones Futuras

There are several potential future directions for the development of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide. First, clinical trials are ongoing to evaluate the safety and efficacy of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide in patients with COPD and CF. Second, further preclinical studies are needed to elucidate the optimal dosing regimen and duration of treatment for different lung diseases. Third, the potential use of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide in combination with other therapies, such as bronchodilators and corticosteroids, should be explored. Fourth, the effect of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide on other inflammatory cells and mediators, such as eosinophils and interleukins, should be investigated. Finally, the potential use of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide in other inflammatory diseases, such as rheumatoid arthritis and psoriasis, should be explored.

Métodos De Síntesis

The synthesis of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide involves several steps, starting from commercially available starting materials. The key step is the formation of the azetidine ring, which is achieved through a cyclization reaction. The final product is obtained as a white solid, which is purified by recrystallization.

Aplicaciones Científicas De Investigación

N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has been extensively studied in preclinical models of lung inflammation and disease. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide significantly reduced neutrophil infiltration and pro-inflammatory cytokine levels in the lung. In a rat model of cigarette smoke-induced COPD, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide reduced airway inflammation, mucus production, and emphysema. These results suggest that N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has potential as a therapeutic agent for the treatment of inflammatory lung diseases.

Propiedades

IUPAC Name |

N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-21(19,20)15-12-6-2-10(3-7-12)13(17)16-8-14(18,9-16)11-4-5-11/h2-3,6-7,11,15,18H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQLNKOLMYTBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)

![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)

![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)

![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)

![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)

![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)

![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)